![molecular formula C11H5ClN6S2 B14684546 [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate CAS No. 30362-24-4](/img/structure/B14684546.png)
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloroanilino group and two thiocyanate groups attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate typically involves the reaction of 2-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of thiocyanate groups. The reaction conditions often require controlled temperatures and the use of solvents such as acetone or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential as an inhibitor of certain enzymes. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit the growth of certain cancer cells and its potential use in targeted drug delivery systems.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials that require specific chemical resistance or mechanical properties.
Mecanismo De Acción
The mechanism of action of [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(2-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl] thiocyanate
- [4-(2-Chloroanilino)-6-ethoxy-1,3,5-triazin-2-yl] thiocyanate
- [4-(2-Chloroanilino)-6-phenoxy-1,3,5-triazin-2-yl] thiocyanate
Uniqueness
Compared to similar compounds, [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is unique due to the presence of two thiocyanate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
30362-24-4 |
|---|---|
Fórmula molecular |
C11H5ClN6S2 |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
[4-(2-chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate |
InChI |
InChI=1S/C11H5ClN6S2/c12-7-3-1-2-4-8(7)15-9-16-10(19-5-13)18-11(17-9)20-6-14/h1-4H,(H,15,16,17,18) |
Clave InChI |
CXDXOSNNTHXHHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)SC#N)SC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


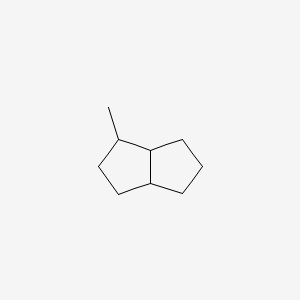

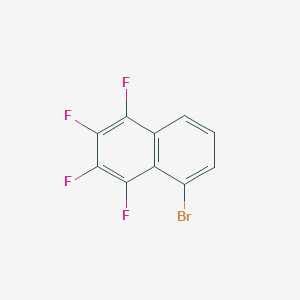
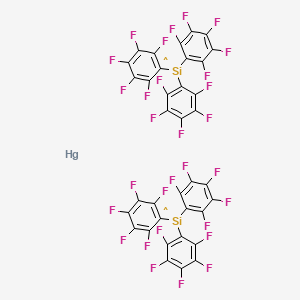
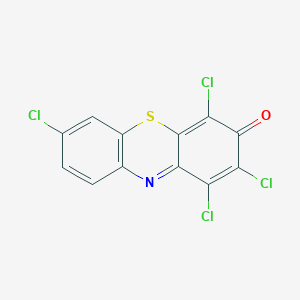

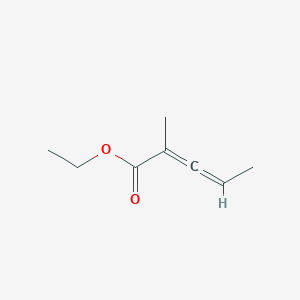
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
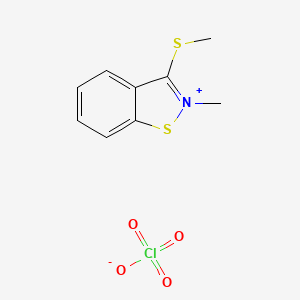

![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
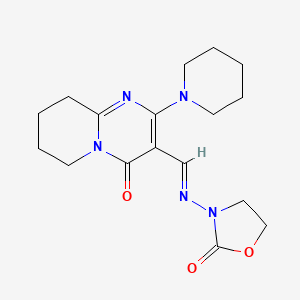
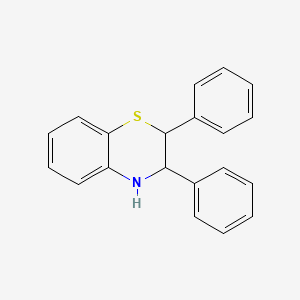
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
